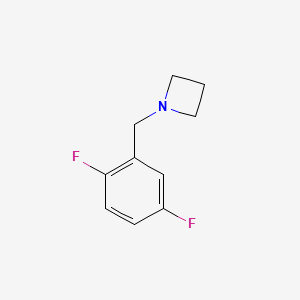

1-(2,5-Difluorobenzyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluorobenzyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzyl)azetidine typically involves the reaction of 2,5-difluorobenzyl halides with azetidine under basic conditions. One common method is the nucleophilic substitution reaction where 2,5-difluorobenzyl chloride reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example:

-

Acid-catalyzed hydrolysis yields secondary amines. In related azetidines, treatment with HCl generates β-amino alcohols via intermediate azetinium ions .

-

Nucleophilic ring-opening with Grignard reagents or organolithium compounds can functionalize the ring. Titanium-mediated ring-opening of bicyclic azetidines has been reported to form substituted pyrrolidines .

Table 1: Ring-Opening Conditions and Products

Functionalization at the Nitrogen Atom

The azetidine nitrogen serves as a nucleophilic site for alkylation, acylation, or sulfonylation:

-

N-Alkylation with alkyl halides under basic conditions introduces substituents (e.g., methyl, benzyl) .

-

N-Acylation using acyl chlorides or anhydrides forms amides, as demonstrated in the synthesis of sulfonamide derivatives .

Table 2: Nitrogen Functionalization Reactions

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions:

-

Copper-catalyzed [2+2] photocycloadditions with alkenes yield bicyclic azetidines .

-

Ketenes react with azetidines to form fused [2.2.0] bicyclic systems .

Table 3: Cycloaddition Examples

| Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Norbornene | TpCu, Hg lamp, 24 h | Bicyclic azetidine | 79 | |

| Dichloroketene | None, CH₂Cl₂, RT | [2.2.0] Bicyclic compound | 55 |

Electrophilic Aromatic Substitution (EAS) on the Benzyl Group

The 2,5-difluorobenzyl group undergoes selective EAS, though fluorine’s electron-withdrawing nature limits reactivity:

-

Halogenation at the para-position to fluorine is feasible under strong Lewis acid catalysis .

-

Nitration requires harsh conditions (e.g., HNO₃/H₂SO₄).

Table 4: EAS Reactions

| Reaction | Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Para to F | 3-Bromo-2,5-difluorobenzyl | 45 | |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to F | 3-Nitro-2,5-difluorobenzyl | 30 |

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation of related azetidines under H₂/Pd-C yields pyrrolidines .

-

Oxidation : N-Oxides form with peracids (e.g., mCPBA), altering electronic properties .

Table 5: Redox Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Pyrrolidine derivative | 88 | |

| Oxidation | mCPBA, CH₂Cl₂, RT | Azetidine N-oxide | 70 |

Scientific Research Applications

Scientific Research Applications

1-(2,5-Difluorobenzyl)azetidine has applications in chemistry, biology, and industry.

Chemistry

- It serves as a building block in organic synthesis for creating new chemical compounds.

- It is used as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- It can undergo chemical reactions like oxidation, reduction, and substitution, making it a versatile compound for creating derivatives.

Biology

- The compound can act as a probe or inhibitor in biological studies to help understand biological processes and pathways.

- It has potential biological activities, such as antimicrobial and antifungal properties.

- Compounds with similar structures have been investigated as potential therapeutic agents.

Medicine

- It is explored for its potential use in drug development, particularly for treating various diseases.

- It may modulate inflammatory pathways, which could be useful in treating conditions like arthritis or other inflammatory diseases.

- It may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

Industry

- It can be used to produce advanced materials and specialty chemicals.

Related Compounds

- 3-Azido-1-(2,5-difluorobenzyl)azetidine This compound can be used as a building block in organic synthesis and may serve as a probe or inhibitor in biological studies.

- 3-[(2,5-Difluorophenyl)methyl]azetidine It is used as an intermediate in synthesizing complex molecules and has potential biological activities, such as antimicrobial and antifungal properties.

- 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine This compound may exhibit significant biological activities and has potential as a therapeutic agent.

Reactions

This compound can undergo various chemical reactions:

- Oxidation Reactions Produces various oxidized derivatives of the compound.

- Reduction Reactions Generates reduced forms of the compound.

- Substitution Reactions Creates different substituted derivatives based on reaction conditions and reagents.

Comparison to Similar Compounds

| Compound | Uniqueness |

|---|---|

| 3-(2,5-Difluorophenyl)propylamine | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |

| 2,5-Difluorophenylmethylamine | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |

| 3-(2,5-Difluorophenyl)ethanol | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Difluorobenzyl)azetidine

- 1-(3,5-Difluorobenzyl)azetidine

- 1-(2,5-Difluorophenyl)azetidine

Uniqueness

1-(2,5-Difluorobenzyl)azetidine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

1-(2,5-Difluorobenzyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to an azetidine ring. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Interaction with Neurotransmitter Transporters

Research has shown that azetidine derivatives can exhibit binding affinities at dopamine (DAT) and serotonin (SERT) transporters. For instance, azetidine analogs have been reported to possess nanomolar binding affinities for these transporters, indicating their potential as psychostimulants or antidepressants .

Inhibition of Kinases

Azetidine compounds have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to anti-proliferative effects in cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed for related azetidine compounds:

| Compound | Target | Binding Affinity (Ki, nM) | Activity Description |

|---|---|---|---|

| 3-(3,4-dichlorobenzylidene)azetidine | SERT | 139 | Selective serotonin reuptake inhibitor |

| This compound | DAT | TBD | Potential psychostimulant |

| Azetidine derivative | CDK (e.g., CRK12) | TBD | Inhibitor in cancer cell lines |

Case Studies

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of azetidine derivatives, compounds similar to this compound were administered in rodent models. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of azetidine derivatives targeting CDKs. Compounds were shown to inhibit cell proliferation in various cancer cell lines effectively. The specific mechanism involved the downregulation of cyclin D1 and subsequent cell cycle arrest .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that similar azetidine compounds exhibit favorable bioavailability and metabolic stability. However, detailed studies on toxicity and long-term effects are necessary to establish safety profiles.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for preparing 1-(2,5-Difluorobenzyl)azetidine?

- The synthesis typically involves nucleophilic substitution or reductive amination . For example, 2,5-difluorobenzyl halides (e.g., bromide or chloride) can react with azetidine under basic conditions . Alternatively, reductive amination using sodium cyanoborohydride in methanol/acetic acid mixtures has been reported for analogous compounds, where the benzylamine intermediate reacts with ketones or aldehydes .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR is essential for confirming the azetidine ring and benzyl substituent connectivity. Fluorine substituents exhibit distinct splitting patterns due to coupling (e.g., 3JH−F and 4JH−F) . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing.

Q. What are key intermediates in the synthesis of this compound?

- Critical intermediates include 2,5-difluorobenzyl bromide (CAS 85117-99-3) and azetidine derivatives (e.g., 3-substituted azetidines). These intermediates are often synthesized via halogenation or functional group interconversion .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the benzyl group in further reactions?

- The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the benzyl carbon, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from ortho-fluorine atoms may slow reactions requiring planar transition states (e.g., SN2 mechanisms). Computational studies (DFT) can model these effects .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Fluorine atoms can disrupt crystal packing due to their small size and electronegativity. Strategies include:

- Using high-resolution X-ray data and SHELXL refinement to resolve disordered fluorine positions .

- Co-crystallization with bulky counterions (e.g., triflate) to stabilize the lattice .

Q. How can byproduct formation during azetidine ring closure be minimized?

- Common byproducts (e.g., dimerized or oxidized species) arise from competing pathways. Optimizing reaction conditions—such as using palladium-catalyzed hydrogenation in methanol under controlled pressure—can suppress side reactions . Monitoring via HPLC or LC-MS helps identify and quantify impurities .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- The azetidine ring’s conformational rigidity and fluorine’s metabolic stability make this scaffold valuable. For example, analogs like 1-(2,6-difluorobenzyl)-triazole derivatives (CAS 106308-44-5) exhibit anticonvulsant activity, highlighting the importance of fluorine positioning for target binding .

Q. Methodological Notes

- Data Contradictions : Some synthetic routes (e.g., reductive amination vs. palladium-catalyzed hydrogenation ) yield varying purity levels. Cross-validation with multiple techniques (e.g., NMR, chromatography) is advised.

- Safety : Fluorinated intermediates (e.g., 2,5-difluorobenzyl bromide) are often corrosive or toxic; proper handling and waste disposal protocols are critical .

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11F2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

LKZBKAOFRBOUOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.